An In-depth Technical Guide to the Chemical Properties of Fmoc-His(Trt)-OPfp
An In-depth Technical Guide to the Chemical Properties of Fmoc-His(Trt)-OPfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-His(Trt)-OPfp, with the systematic name (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate, is a critical building block in solid-phase peptide synthesis (SPPS). This derivative of L-histidine is strategically modified with three key chemical moieties: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, an acid-labile trityl (Trt) group protecting the imidazole side chain, and a pentafluorophenyl (Pfp) ester activating the carboxyl group. This trifecta of chemical functionalities makes it a highly efficient and versatile reagent for the incorporation of histidine residues into peptide chains, a common requirement for bioactive peptides and protein therapeutics. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and a discussion of its role in modern peptide synthesis.
Chemical and Physical Properties
Fmoc-His(Trt)-OPfp is typically a white to off-white solid that is stable under dry conditions.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₆H₃₂F₅N₃O₄ | [2] |
| Molecular Weight | 785.76 g/mol | [2] |
| CAS Number | 109434-24-4 | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2°C - 8°C |
Solubility
Stability
Fmoc-His(Trt)-OPfp is sensitive to moisture and acidic conditions, which can lead to hydrolysis or degradation.[1] The stability of the pentafluorophenyl ester allows for long-term storage and controlled coupling kinetics. While quantitative stability data is limited, it is known that discoloration of Fmoc-His(Trt)-OH solutions in DMF can occur within 24 hours, indicating degradation.[4] Therefore, it is recommended to use solutions of Fmoc-His(Trt)-OPfp promptly after preparation.
Synthesis of Fmoc-His(Trt)-OPfp
The synthesis of Fmoc-His(Trt)-OPfp involves the activation of the carboxylic acid of Fmoc-His(Trt)-OH. This is typically achieved by reacting Fmoc-His(Trt)-OH with a suitable activating agent and pentafluorophenol.
General Synthetic Pathway
Caption: General workflow for the synthesis of Fmoc-His(Trt)-OPfp.
A general protocol for the synthesis of Fmoc-amino acid pentafluorophenyl esters is as follows:
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Dissolve the Fmoc-amino acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and pentafluorophenol (1.1 equivalents).
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Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product by recrystallization or chromatography.[5]
Experimental Protocols for Use in Solid-Phase Peptide Synthesis
The primary application of Fmoc-His(Trt)-OPfp is as a building block in SPPS. The following sections detail the key experimental steps.
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the growing peptide chain is a crucial step to allow for the coupling of the next amino acid.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Protocol:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[6]
Coupling Reaction
As an activated ester, Fmoc-His(Trt)-OPfp can be directly coupled to the free N-terminus of the peptide chain without the need for in-situ activation.
Caption: General workflow for coupling Fmoc-His(Trt)-OPfp in SPPS.
Protocol:
-
Dissolve Fmoc-His(Trt)-OPfp (typically 1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to confirm the absence of free primary amines.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to remove any unreacted reagents and byproducts.[6][7]
Cleavage and Side-Chain Deprotection
The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the side-chain protecting groups.
References
- 1. Buy Fmoc-His(Trt)-OPfp (EVT-250816) | 109434-24-4 [evitachem.com]
- 2. Fmoc-His(Trt)-OPfp | C46H32F5N3O4 | CID 13968103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [merel.si]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
